molecular formula C12H13N3 B1528685 2-(2-Phenylpyrimidin-4-yl)ethan-1-amine CAS No. 1272856-50-4

2-(2-Phenylpyrimidin-4-yl)ethan-1-amine

Cat. No. B1528685
CAS RN: 1272856-50-4
M. Wt: 199.25 g/mol
InChI Key: PVOZBNRKJXEZQE-UHFFFAOYSA-N
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Description

“2-(2-Phenylpyrimidin-4-yl)ethan-1-amine” is a chemical compound with the molecular formula C12H13N3 . It is a solid substance and has a molecular weight of 199.25 .

Scientific Research Applications

Chemical Synthesis and Reactivity

2-(2-Phenylpyrimidin-4-yl)ethan-1-amine serves as a precursor in various chemical synthesis processes, demonstrating the compound's versatility in organic chemistry. For instance, its reaction with potassium amide in liquid ammonia is pivotal for exploring the SN(ANRORC)-mechanism, leading to the formation of 2-amino-4-phenylpyrimidine among other products. This reaction exemplifies the compound's reactivity and the potential for generating diverse pyrimidine derivatives, which are crucial in medicinal chemistry and material science (Kroon & Plas, 2010).

Photoredox Catalysis

The utility of amines, including this compound derivatives, in photoredox catalysis for creating C(sp3)–C(sp) and C(sp3)–C(sp2) bonds showcases their significance in sustainable chemistry. This metal-free photoredox strategy facilitates the formation of functionalized alkynes under mild conditions, emphasizing the role of these compounds in developing greener synthetic methodologies (Ociepa, Turkowska, & Gryko, 2018).

Molecular Scaffold Diversification

The synthesis of novel pyrimidin-2-amines from guanidine nitrate highlights the compound's importance as a scaffold for generating biologically active molecules. Such derivatives have been associated with various biological activities, including kinase inhibition and antimicrobial properties, which are critical for drug discovery and development (Thanusu, Kanagarajan, & Gopalakrishnan, 2010).

Solvent-Free Synthesis Approaches

The development of novel N-heteroaryl-arylmethyl phenols via a solvent-free, one-pot method using this compound derivatives underscores the compound's adaptability in synthesizing natural product processors. This approach highlights the ongoing shift towards more environmentally friendly and efficient synthetic routes in chemical research (Shushizadeh & Azizyan, 2014).

Antihyperglycemic Activity

The investigation into (5-Imidazol-2-yl-4-phenylpyrimidin-2-yl)[2-(2-pyridylamino)ethyl]amine inhibitors of Glycogen Synthase Kinase 3, derived from this compound, showcases the compound's potential in developing new antidiabetic agents. These studies are crucial for understanding the molecular basis of diseases and for the discovery of novel therapeutic agents (Wagman et al., 2017).

properties

IUPAC Name

2-(2-phenylpyrimidin-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c13-8-6-11-7-9-14-12(15-11)10-4-2-1-3-5-10/h1-5,7,9H,6,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOZBNRKJXEZQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC(=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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